N-(2-aminoethyl)-3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanamide
Description
N-(2-aminoethyl)-3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an aminoethyl group with a dimethylpyrimidoindazole core, making it a subject of interest for chemists and biologists alike.
Properties
IUPAC Name |
N-(2-aminoethyl)-3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-11-13(7-8-16(23)19-10-9-18)12(2)22-17(20-11)14-5-3-4-6-15(14)21-22/h3-6H,7-10,18H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDNCFRYDMRAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,4-dimethylpyrimidoindazole core, followed by the introduction of the aminoethyl group and the propanamide moiety. Key steps may include:
Formation of the Pyrimidoindazole Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Aminoethyl Group: This step often involves nucleophilic substitution reactions using reagents like ethylenediamine.
Formation of the Propanamide Moiety: This can be accomplished through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis would require careful control of reaction parameters, purification steps, and quality assurance measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-3-(2,4-dimethylpyridine-3-yl)propanamide
- N-(2-aminoethyl)-3-(2,4-dimethylquinoline-3-yl)propanamide
- N-(2-aminoethyl)-3-(2,4-dimethylbenzimidazole-3-yl)propanamide
Uniqueness
N-(2-aminoethyl)-3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanamide is unique due to its specific structural features, which may confer distinct biological or chemical properties compared to similar compounds. Its unique combination of functional groups and core structure makes it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
